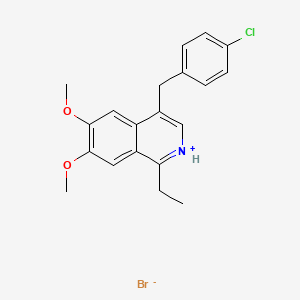
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a p-chlorobenzyl group, dimethoxy groups, and an isoquinoline core, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinoline structure. The p-chlorobenzyl group is then introduced through a nucleophilic substitution reaction, often using p-chlorobenzyl chloride as a reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like p-chlorobenzyl chloride and various nucleophiles can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the areas of neurology and oncology.
作用机制
The mechanism of action of 4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Chlorobenzyl chloride: Shares the p-chlorobenzyl group but lacks the isoquinoline core.
6,7-Dimethoxy-1-ethylisoquinoline: Similar isoquinoline structure but without the p-chlorobenzyl group.
Uniqueness
4-(p-Chlorobenzyl)-6,7-dimethoxy-1-ethylisoquinoline hydrobromide is unique due to its combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for diverse scientific and industrial applications .
属性
CAS 编号 |
62334-28-5 |
|---|---|
分子式 |
C20H21BrClNO2 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
4-[(4-chlorophenyl)methyl]-1-ethyl-6,7-dimethoxyisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C20H20ClNO2.BrH/c1-4-18-17-11-20(24-3)19(23-2)10-16(17)14(12-22-18)9-13-5-7-15(21)8-6-13;/h5-8,10-12H,4,9H2,1-3H3;1H |
InChI 键 |
NMHCHTCVEYCSRL-UHFFFAOYSA-N |
规范 SMILES |
CCC1=[NH+]C=C(C2=CC(=C(C=C21)OC)OC)CC3=CC=C(C=C3)Cl.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


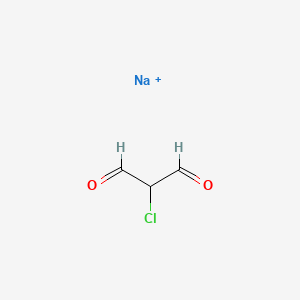
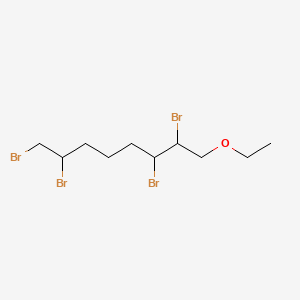
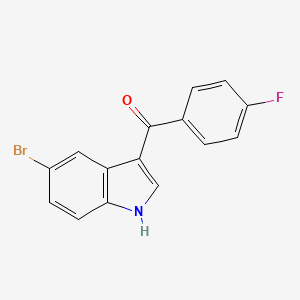

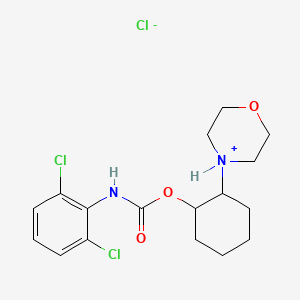

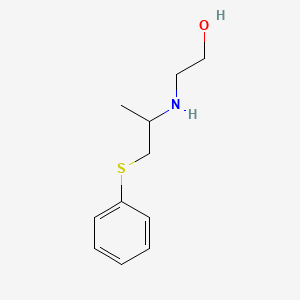
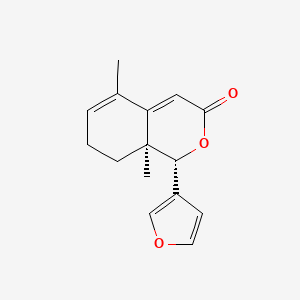


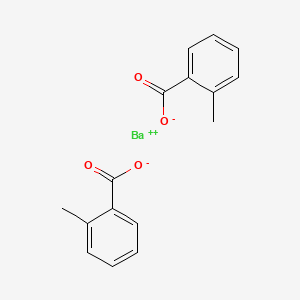
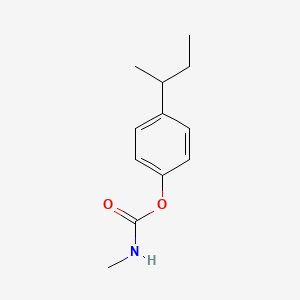

![Benzoic acid, 4-butyl-, 4'-propyl[1,1'-biphenyl]-4-yl ester](/img/structure/B13750018.png)
